Tetrahydro-5-methylfuran-2-methanol

Regulatory Compliance Synthetic Intermediate Selection Toxicology

Tetrahydro-5-methylfuran-2-methanol (CAS 6126-49-4), also known as 5-methyltetrahydrofurfuryl alcohol, is a saturated heterocyclic alcohol with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. It exists as a mixture of cis and trans diastereomers and is primarily utilized as a research intermediate in organic synthesis, with reported applications spanning pharmaceutical building blocks, agrochemical intermediates, and the preparation of chiral compounds.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 6126-49-4
Cat. No. B041840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-5-methylfuran-2-methanol
CAS6126-49-4
SynonymsTetrahydro-5-methyl-2-furanmethanol;  (5-Methyltetrahydrofuran-2-yl)methanol;  5-Methyltetrahydrofurfuryl Alcohol; 
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC1CCC(O1)CO
InChIInChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3
InChIKeyPCZHHBOJPSQUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-5-methylfuran-2-methanol (CAS 6126-49-4): A Comparative Baseline for Research Procurement


Tetrahydro-5-methylfuran-2-methanol (CAS 6126-49-4), also known as 5-methyltetrahydrofurfuryl alcohol, is a saturated heterocyclic alcohol with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol [1]. It exists as a mixture of cis and trans diastereomers and is primarily utilized as a research intermediate in organic synthesis, with reported applications spanning pharmaceutical building blocks, agrochemical intermediates, and the preparation of chiral compounds [2]. The compound has also been identified as a volatile component in grapes and milk, as well as a trace biomarker in the tobacco plant Nicotiana tabacum . Its procurement for scientific use requires careful differentiation from structurally similar furan-based alcohols that possess markedly different safety profiles, physical properties, and application-specific performance characteristics.

Why Generic Substitution of Tetrahydro-5-methylfuran-2-methanol with Other Furan Alcohols Fails


Substituting Tetrahydro-5-methylfuran-2-methanol (CAS 6126-49-4) with seemingly analogous compounds such as tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4) or furfuryl alcohol (CAS 98-00-0) introduces significant scientific and operational risk. Firstly, the GHS safety classifications diverge critically: unlike THFA, which carries an H360Df reproductive toxicity hazard classification [1], the target compound's notified CLP classification (Flam. Liq. 3, Acute Tox. 4, Eye Irrit. 2) presents a substantially different handling and regulatory compliance profile [2]. Secondly, the presence of the methyl substituent on the tetrahydrofuran ring alters key physicochemical properties, including a higher Kovats retention index (1075 on DB-1) [3], which directly impacts chromatographic separability and volatility in analytical applications. Generic selection without verifying these specific attributes may lead to failed analytical method transfers, unexpected toxicological liabilities, or unsuccessful synthetic transformations.

Quantitative Evidence Guide: Differentiating Tetrahydro-5-methylfuran-2-methanol for Evidence-Based Procurement


GHS Safety Classification: Divergent Reproductive Toxicity Profile vs. Tetrahydrofurfuryl Alcohol

The most consequential differentiator for lab safety and procurement approval is the divergence in GHS reproductive toxicity classification. Tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4), the direct structural analog lacking the 5-methyl group, has been classified as Reproductive Toxicity Category 1B with hazard statement H360Df ('May damage the unborn child. Suspected of damaging fertility') by Australian regulatory authorities [1]. In contrast, the notified CLP classification for Tetrahydro-5-methylfuran-2-methanol (CAS 6126-49-4) under ECHA regulations includes Flam. Liq. 3 (H226), Acute Tox. 4 (H302), and Eye Irrit. 2 (H319), with no reproductive toxicity classification notified [2]. This represents a qualitative difference of critical importance for laboratories prioritizing worker safety and regulatory simplicity.

Regulatory Compliance Synthetic Intermediate Selection Toxicology

Kovats Retention Index Differentiation for GC-MS Method Development

In gas chromatographic applications, the Kovats retention index provides a robust metric for compound identification and separation optimization. On a non-polar DB-1 capillary column (60 m × 0.32 mm, 1 μm film, He carrier, temperature ramp 40–280 °C at 2 K/min), Tetrahydro-5-methylfuran-2-methanol exhibits a Kovats retention index of 1075 [1]. By comparison, the structurally simpler tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4) has a reported Kovats index of approximately 853 on a DB-5 column [2], and 5-methylfurfuryl alcohol (CAS 3857-25-8), which retains the aromatic furan ring unsaturation, shows different chromatographic behavior entirely due to its distinct polarity [3]. The approximately 222 index unit difference between the target compound and THFA enables clear chromatographic resolution under standard conditions.

Analytical Chemistry Chromatography Volatile Profiling

Regioselective Hydrogenolysis to 1,5-Hexanediol: A Unique Synthetic Pathway

Tetrahydro-5-methylfuran-2-methanol demonstrates distinct regioselective behavior under catalytic hydrogenolysis conditions that is not replicated by its non-methylated analog. Over silica-supported rhodium catalysts modified with rhenium oxide, the compound undergoes selective C–O bond dissociation at the position neighboring the –CH2OH group, yielding 1,5-hexanediol as the primary product [1]. This stands in mechanistic contrast to tetrahydrofurfuryl alcohol (THFA), which under comparable Rh–ReOx/SiO2 catalysis yields 1,5-pentanediol via ring-opening of the unsubstituted tetrahydrofuran ring [2]. The methyl substituent thus directs a distinct chemoselectivity outcome: a C6 diol product versus a C5 diol product, representing fundamentally different downstream synthetic utility.

Biomass Conversion Catalytic Hydrogenolysis Diol Synthesis

Density and Refractive Index Comparison: Impact on Formulation and Physical Property Prediction

Key physical properties distinguish Tetrahydro-5-methylfuran-2-methanol from its most closely related commercial analog, tetrahydrofurfuryl alcohol (THFA). The target compound has a reported density of 1.147 g/cm³ and refractive index of 1.582 . In contrast, THFA (CAS 97-99-4) exhibits a density range of 1.051–1.054 g/cm³ and refractive index (nD²⁰) of 1.449–1.453 [1]. The approximately 0.09 g/cm³ higher density and 0.13 higher refractive index of the target compound are attributable to the increased molecular weight and polarizability introduced by the methyl substituent.

Physical Chemistry Formulation Science Quality Control

Natural Occurrence Profile: Volatile Component in Grape and Milk Matrices

Tetrahydro-5-methylfuran-2-methanol has been specifically identified as one of the volatile components in grapes and milk , a natural occurrence profile that differentiates it from synthetic-only furan alcohols. While both 5-methylfurfuryl alcohol (the unsaturated aromatic analog, CAS 3857-25-8) and the target compound have been detected in Nicotiana tabacum [1], the tetrahydro-5-methyl derivative's presence in food matrices (grapes, milk) indicates its relevance as an authentic food volatile marker. Tetrahydrofurfuryl alcohol (THFA), by contrast, is predominantly an industrial solvent and synthetic intermediate, with its food occurrence primarily as a flavor ingredient rather than a naturally identified constituent [2].

Food Chemistry Flavor Science Natural Product Analysis

Patent-Disclosed Herbicide Intermediate via HMF-Derived Synthetic Route

A recently published patent (CN117417313A) discloses a preparation method for 5-methyltetrahydrofurfuryl alcohol using 5-hydroxymethylfurfural (HMF), a renewable biomass-derived platform chemical, as the starting material [1]. The process employs Raney nickel catalysis under hydrogen pressure of 4–5 MPa at 120–130 °C, achieving high conversion of HMF to the target compound [1]. Critically, the patent explicitly cites this compound as the starting material for preparing herbicide Compound No. 17 in patent CN88102313A [1]—an application that cannot be fulfilled by the non-methylated tetrahydrofurfuryl alcohol, which lacks the necessary 5-methyl substituent for the downstream herbicide scaffold.

Agrochemical Synthesis Green Chemistry Biomass-Derived Intermediates

Tetrahydro-5-methylfuran-2-methanol (CAS 6126-49-4): Recommended Application Scenarios Based on Differentiation Evidence


Safer-by-Design Pharmaceutical and Agrochemical Intermediate Synthesis

When synthetic routes require a tetrahydrofurfuryl alcohol-type intermediate but institutional safety protocols restrict the use of Category 1B reproductive toxicants, Tetrahydro-5-methylfuran-2-methanol provides a structurally suitable alternative to tetrahydrofurfuryl alcohol (THFA). As evidenced by the absence of H360 reproductive toxicity classification in its notified CLP profile [1], this compound can replace THFA in relevant transformations while reducing occupational health risk and simplifying regulatory documentation. This scenario is particularly applicable in early-stage pharmaceutical development and agrochemical intermediate production, where the methyl substituent may also be structurally required for the target molecule scaffold [2].

Targeted GC-MS Reference Standard for Food Volatile Analysis

For analytical laboratories conducting volatile profiling of grape, milk, or tobacco matrices, Tetrahydro-5-methylfuran-2-methanol is the requisite certified reference standard. Its distinctive Kovats retention index of 1075 on DB-1 columns [3] enables unambiguous chromatographic identification and quantification, clearly separated from tetrahydrofurfuryl alcohol (RI ~853) and the aromatic analog 5-methylfurfuryl alcohol. Procurement of the correct compound ensures method accuracy in food authenticity studies, flavor chemistry research, and plant metabolomics investigations where this specific volatile has been documented as an authentic constituent .

Biomass-Derived C6 Diol Production via Selective Hydrogenolysis

Catalysis researchers developing renewable routes to α,ω-diols from biomass-derived furanic platform chemicals should select Tetrahydro-5-methylfuran-2-methanol as the substrate when the target product is 1,5-hexanediol (a C6 diol). The regioselective C–O bond hydrogenolysis catalyzed by Rh–ReOx/SiO2 yields 1,5-hexanediol specifically from this methyl-substituted substrate [4], whereas the analogous conversion of THFA produces the C5 diol 1,5-pentanediol. This product divergence is structurally determined and cannot be overcome by altering reaction conditions alone, making the correct starting material selection essential for achieving the desired carbon chain length in the final diol product.

Quality Control Identity Testing Using Density and Refractive Index

For incoming material inspection and batch release testing, the physical property profile of Tetrahydro-5-methylfuran-2-methanol provides definitive acceptance criteria that differentiate it from common furan alcohol contaminants. With a density of approximately 1.147 g/cm³ and refractive index of 1.582 , this compound is readily distinguishable from tetrahydrofurfuryl alcohol (density ~1.051–1.054 g/cm³, refractive index ~1.449–1.453) [5]. Laboratories can implement these orthogonal physical measurements as rapid, low-cost identity confirmation tests to prevent inadvertent substitution in the supply chain.

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